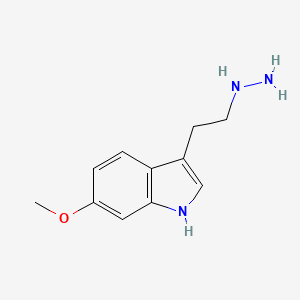

3-(2-Hydrazinylethyl)-6-methoxy-1H-indole

Description

Significance of the Indole (B1671886) Nucleus as a Versatile Heterocycle in Chemical Biology and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a multitude of biologically active compounds. nih.govevitachem.com Its prevalence in nature, most notably in the essential amino acid tryptophan, has made it a focal point of research for decades. japsonline.comnih.gov The indole scaffold is a key component in numerous natural products, alkaloids, and synthetic molecules that exhibit a wide array of pharmacological properties. tandfonline.commdpi.com

The versatility of the indole ring lies in its ability to participate in various biological interactions, including hydrophobic and hydrogen bonding, which allows it to bind to a diverse range of protein targets. japsonline.com This has led to the development of indole-containing drugs with applications across multiple therapeutic areas. nih.govchim.it The structural flexibility of the indole nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological activity. evitachem.com

The broad spectrum of biological activities associated with indole derivatives includes:

Anticancer: Indole-based compounds have shown efficacy as anticancer agents by targeting various biological pathways involved in cancer progression. nih.govcymitquimica.com

Antiviral: The indole scaffold is a key pharmacophore in the development of antiviral drugs. evitachem.com

Anti-inflammatory: Many indole derivatives, such as indomethacin, exhibit potent anti-inflammatory properties. nih.govmdpi.com

Antimicrobial and Antifungal: The indole moiety is present in compounds with significant antibacterial and antifungal activities. japsonline.com

Neuroprotective and Antidepressant: The structural similarity of some indole derivatives to neurotransmitters like serotonin (B10506) has led to their use in treating neurological and psychiatric disorders. japsonline.com

The following table provides examples of the diverse therapeutic applications of indole-containing compounds:

| Therapeutic Area | Example Compound/Class | Biological Target/Mechanism |

| Oncology | Vincristine, Vinblastine | Tubulin polymerization inhibitors |

| Neurology | Sumatriptan | 5-HT1B/1D receptor agonist |

| Infectious Diseases | Delavirdine | Non-nucleoside reverse transcriptase inhibitor |

| Inflammation | Indomethacin | COX-1 and COX-2 inhibitor |

Fundamental Contributions of Hydrazine (B178648) Moieties to Molecular Design and Biological Activity

The hydrazine moiety (-NH-NH2) and its derivatives, such as hydrazones, are important functional groups in the design of new bioactive molecules. researchgate.netnih.gov Hydrazine itself is a bifunctional nucleophile, making it a valuable building block in the synthesis of a wide range of heterocyclic compounds. nih.gov The incorporation of a hydrazine or hydrazone group into a molecule can significantly influence its chemical properties and biological activity.

Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, possess an azometine group (-NHN=CH-) and are known to exhibit a broad spectrum of pharmacological activities. acs.org The presence of both hydrogen bond donors and acceptors in the hydrazone moiety allows for interactions with various biological targets. This has led to the development of hydrazone-containing compounds with a range of therapeutic applications, including:

Antimicrobial and Antitubercular: Hydrazone derivatives have shown significant activity against various bacterial and mycobacterial strains. bldpharm.com

Anticancer: A number of hydrazone-containing compounds have been investigated for their potential as anticancer agents. researchgate.net

Anti-inflammatory and Analgesic: The hydrazone scaffold is present in molecules with demonstrated anti-inflammatory and pain-relieving properties. bldpharm.com

Anticonvulsant and Antidepressant: Certain hydrazone derivatives have been explored for their potential in treating central nervous system disorders. acs.org

Antiviral: The hydrazone functional group is a component of some antiviral agents. nih.gov

The following table highlights the diverse biological activities reported for compounds containing a hydrazine or hydrazone moiety:

| Biological Activity | Example Class of Compounds |

| Antimicrobial | Sulfonyl hydrazone derivatives |

| Anticancer | Nitroheterocyclic-based hydrazones |

| Anti-inflammatory | Quinoxalinone hydrazone derivatives |

| Antiviral | Imidazole-amide containing acid hydrazones |

Contextualization of 3-(2-Hydrazinylethyl)-6-methoxy-1H-indole within the Indole-Hydrazine Chemical Space

The chemical compound This compound represents a specific embodiment of the indole-hydrazine scaffold. Its structure incorporates a 6-methoxyindole (B132359) core, which is a known pharmacophore in various biologically active molecules, and a hydrazinyl ethyl side chain at the 3-position of the indole ring. cymitquimica.com

The 6-methoxy substitution on the indole ring is of particular interest as methoxy-activated indoles have been the subject of extensive research due to their presence in numerous pharmaceuticals and natural products. chim.it The methoxy (B1213986) group can enhance the electron-donating properties of the indole ring, potentially influencing its reactivity and biological interactions. chim.it Research on 6-methoxyindole derivatives has revealed their potential as melatonin (B1676174) analogues and their involvement in various biological processes. nih.gov

The ethylhydrazine (B1196685) side chain at the 3-position introduces a reactive and flexible functional group. The 3-position of the indole ring is a common site for substitution in many biologically active indole derivatives. The presence of the hydrazine group suggests that this compound could serve as a precursor for the synthesis of a variety of hydrazone derivatives, further expanding its chemical and pharmacological potential. acs.org

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its structural components suggest several avenues for investigation. The combination of the 6-methoxyindole scaffold with the hydrazine moiety points towards potential applications in areas where both motifs have shown promise, such as in the development of novel anticancer, antimicrobial, or neuroactive agents. The compound can be seen as a valuable building block for creating libraries of more complex indole-hydrazine hybrids for screening against a wide range of biological targets.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

887593-67-1 |

|---|---|

Formule moléculaire |

C11H15N3O |

Poids moléculaire |

205.26 g/mol |

Nom IUPAC |

2-(6-methoxy-1H-indol-3-yl)ethylhydrazine |

InChI |

InChI=1S/C11H15N3O/c1-15-9-2-3-10-8(4-5-14-12)7-13-11(10)6-9/h2-3,6-7,13-14H,4-5,12H2,1H3 |

Clé InChI |

DVGGCGFGHKIQRB-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C=C1)C(=CN2)CCNN |

Origine du produit |

United States |

Synthetic Methodologies for Indole Hydrazine Derivatives

Established Strategies for Indole (B1671886) Core Construction Relevant to Hydrazine-Bearing Analogues

The indole ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed over the last century. byjus.comnih.govirjmets.com These strategies are foundational for the synthesis of more complex derivatives, including those bearing hydrazine (B178648) functionalities.

Fischer Indole Synthesis and Mechanistic Considerations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and versatile methods for preparing substituted indoles. byjus.comwikipedia.org The reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. nih.gov

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process: byjus.comwikipedia.org

Hydrazone Formation: The initial step is the reaction between the phenylhydrazine and the carbonyl compound to form a phenylhydrazone. byjus.com

Tautomerization: The phenylhydrazone then isomerizes to its enamine tautomer. byjus.comwikipedia.org

-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a -sigmatropic rearrangement, which results in the cleavage of the weak N-N bond and the formation of a new C-C bond. byjus.com

Cyclization and Aromatization: The resulting di-imine intermediate undergoes intramolecular cyclization to form an aminoindoline, which then eliminates a molecule of ammonia (B1221849) to yield the aromatic indole ring. byjus.com

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the starting phenylhydrazine is incorporated into the final indole product. wikipedia.orgnih.gov The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.com The reaction conditions, including the acidity of the medium and the nature of the substituents on the phenylhydrazine, can influence the regioselectivity when using unsymmetrical ketones. thermofisher.com

The Fischer indole synthesis has been instrumental in the synthesis of various indole derivatives, including those with methoxy (B1213986) substituents and precursors to hydrazine-containing side chains. chim.itnih.gov For instance, the synthesis of 6-alkylindoles has been successfully achieved using this method. nih.gov

Other Classical and Modern Indole Ring-Forming Reactions

While the Fischer indole synthesis is a cornerstone, several other classical and modern methods are available for constructing the indole nucleus, which can be adapted for synthesizing hydrazine-bearing analogues. rsc.orgrsc.org

Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid. rsc.orggoogle.com The reduction can be achieved using various reagents, including ferrous sulfate/ammonium hydroxide (B78521) or palladium on carbon. rsc.org

Cadogan Indole Synthesis: This reaction provides a pathway to indoles from o-nitrostyrenes through reductive cyclization. rsc.org

Modern Palladium-Catalyzed Methods: Recent advancements have led to the development of palladium-catalyzed reactions for indole synthesis. One such method, the Buchwald modification of the Fischer indole synthesis, involves the cross-coupling of aryl bromides with hydrazones. wikipedia.org Other modern approaches include C-H activation strategies, which offer efficient and atom-economical routes to functionalized indoles. indianchemicalsociety.comorganic-chemistry.org

Chemical Approaches for Incorporating the Hydrazinylethyl Side Chain

Once the indole core is established, the next critical step is the introduction of the hydrazinylethyl side chain. This is typically achieved through multi-step sequences involving the formation of a suitable precursor, followed by reaction with hydrazine.

Hydrazinolysis of Indole Carboxylic Acid Esters to Form Hydrazides

A common and effective method for introducing a hydrazine-containing functional group is through the hydrazinolysis of a corresponding carboxylic acid ester. researchgate.net This reaction involves treating an indole-2- or -3-carboxylic acid ester with hydrazine hydrate (B1144303), typically in an alcohol solvent under reflux. researchgate.netresearchgate.net

The process can be summarized as follows:

Esterification: The indole carboxylic acid is first converted to its corresponding ester, for example, a methyl or ethyl ester. researchgate.netnih.gov

Hydrazinolysis: The ester is then reacted with hydrazine hydrate. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol and the formation of the indole carbohydrazide. researchgate.netrsc.orggoogle.com

This method is widely applicable and has been used to synthesize a variety of indole hydrazides, which can then be further modified. researchgate.netnih.govjst.go.jp The resulting hydrazide serves as a key intermediate for the synthesis of the target 3-(2-hydrazinylethyl) side chain. For instance, the indole-3-carbohydrazide can be reduced to the corresponding hydrazine.

| Starting Material | Reagent | Product | Reference |

| Indole-2-carboxylic acid ethyl ester | Hydrazine hydrate | Indole-2-carbohydrazide | researchgate.net |

| Indole-3-carboxylate | Hydrazine monohydrate | Indole-3-carbohydrazide | researchgate.net |

| 5-Substituted-1-methyl-1H-indole-3-carboxylate | Hydrazine hydrate | 5-Substituted-1-methyl-1H-indole-3-carbohydrazide | researchgate.net |

Condensation Reactions with Hydrazine Hydrate or Substituted Hydrazines

Condensation reactions provide another versatile route for attaching hydrazine-containing side chains to the indole nucleus. nih.govacs.org These reactions typically involve the reaction of a carbonyl compound (an aldehyde or ketone) attached to the indole ring with hydrazine hydrate or a substituted hydrazine. researchgate.net

The general reaction involves the formation of a hydrazone through the condensation of the indole-aldehyde or -ketone with hydrazine. researchgate.netnih.gov This reaction is often catalyzed by a small amount of acid. researchgate.net The resulting hydrazone can then be reduced to the desired hydrazine.

For the synthesis of 3-(2-hydrazinylethyl)-1H-indole derivatives, a suitable starting material would be an indole-3-acetaldehyde or a related carbonyl compound. The condensation with hydrazine would yield the corresponding hydrazone, which upon reduction, would afford the target hydrazinylethyl side chain.

Positional Incorporation of the Methoxy Substituent on the Indole Ring

The position of the methoxy group on the indole ring significantly influences the molecule's properties. For the synthesis of 3-(2-Hydrazinylethyl)-6-methoxy-1H-indole, the methoxy group must be introduced at the 6-position. This can be achieved either by starting with a pre-functionalized precursor or by introducing the methoxy group onto the indole ring at a later stage.

A common strategy is to start with a commercially available methoxy-substituted aniline (B41778) or phenylhydrazine. chim.itluc.edu For example, in the Fischer indole synthesis, using a 4-methoxyphenylhydrazine as the starting material will lead to the formation of a 6-methoxyindole (B132359). nih.gov This approach ensures the correct positioning of the methoxy group from the outset.

Alternatively, electrophilic aromatic substitution reactions can be used to introduce a methoxy group onto an existing indole ring, although this can sometimes lead to a mixture of isomers. nih.gov However, the electronic properties of the indole ring generally direct electrophilic substitution to specific positions. irjmets.combhu.ac.in For instance, nitration of 2-methylindole (B41428) under acidic conditions can lead to substitution at the 5-position. bhu.ac.in Therefore, careful selection of the synthetic route is crucial to ensure the desired 6-methoxy substitution pattern.

In some cases, a multi-step sequence involving protection and deprotection of other reactive sites on the indole ring may be necessary to achieve the desired regioselectivity for the methoxylation reaction. bhu.ac.in The synthesis of 6-methoxy-2-methyl-1H-indole has been reported from 1-(4-methoxy-2-nitrophenyl)propan-2-one, highlighting the use of a substituted precursor. chemicalbook.com

| Precursor | Product | Synthetic Method | Reference |

| 4-Methoxyphenylhydrazine | 6-Methoxyindole derivative | Fischer Indole Synthesis | nih.gov |

| 1-(4-Methoxy-2-nitrophenyl)propan-2-one | 6-Methoxy-2-methyl-1H-indole | Reductive Cyclization | chemicalbook.com |

| 6-Bromoindole-2-carboxylic acid | 6-Substituted-indole-2-carboxylic acid | Buchwald–Hartwig reaction | nih.gov |

Innovative Synthetic Methodologies and Green Chemistry Principles

Recent advancements in organic synthesis have provided powerful tools for constructing indole-hydrazine derivatives. These methods focus on increasing molecular complexity from simple precursors in a more efficient and environmentally benign manner. Key strategies include one-pot multicomponent reactions, the use of metal-free catalysts, and the design of tandem reaction sequences.

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all the starting materials. researchgate.netut.ac.ir This approach is a cornerstone of green chemistry as it reduces the number of synthetic steps, minimizes solvent waste from intermediate purification, and saves time and energy. researchgate.netresearchgate.net

The Fischer indole synthesis, a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone, can be adapted into a one-pot process where the required hydrazone intermediate is formed in situ. ijarsct.co.in This variant is particularly valuable because it avoids the need to isolate the often-unstable hydrazone. Researchers have developed MCRs that build upon this principle to create highly functionalized indoles. For example, a three-component reaction involving indoles, acenaphthylene-1,2-dione, and enaminones has been developed to produce complex bis-indole structures under environmentally sustainable conditions. nih.gov Another approach describes the one-pot synthesis of bioactive dihydropyrano(2,3-c)pyrazole derivatives using readily available starting materials like hydrazine hydrate, demonstrating the power of MCRs in generating heterocyclic diversity. ut.ac.ir

These protocols offer significant advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular structures from readily available starting materials. nih.gov

Table 1: Examples of One-Pot Multicomponent Reactions in Heterocycle Synthesis

| Starting Materials | Catalyst/Conditions | Product Type | Key Advantages | Reference(s) |

| Enaminones, Indoles, Acenaphthylene-1,2-dione | Piperidine, p-TSA, Reflux | Highly functionalized bis-indoles | High efficiency, molecular diversity, environmental sustainability. nih.gov | nih.gov |

| Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aryl aldehydes | Preheated fly-ash, Water, 70-80°C | Dihydropyrano(2,3-c)pyrazoles | Use of non-toxic solvent, cost-effective catalyst, high yields. ut.ac.ir | ut.ac.ir |

| Benzaldehyde, Propargylamine, Cyclohexyl isocyanide, Chloroacetic acid | InCl₃, MeOH, Room Temp. | Diketopiperazines linked to 1,2,3-triazoles | Convergent protocol, mild reaction conditions. mdpi.com | mdpi.com |

| 3-Cyanoacetyl indoles, 1,2-Diaza-1,3-dienes | One-pot cycloaddition | Indole-pyrrole hybrids | Chemoselective, generates pharmaceutically promising hybrids. rsc.org | rsc.org |

Metal-Free Catalysis in Indole and Hydrazine Derivative Synthesis

Traditional organic synthesis has often relied on transition-metal catalysts, which, while effective, can be expensive, toxic, and leave trace metal impurities in the final product. The move towards metal-free catalysis represents a significant advance in green chemistry. nih.govrsc.org These methods utilize Brønsted or Lewis acids, organocatalysts, or even light to promote reactions, offering cleaner and more sustainable synthetic pathways.

A notable example is a variation of the Fischer indole synthesis that uses polyphosphoric acid (PPA) as a metal-free catalyst to mediate the reaction between unactivated alkynes and arylhydrazines. mdpi.com This method provides a direct route to indoles without the need for metal catalysts. Similarly, effective metal-free C-H amination of N-Ts-2-alkenylanilines has been achieved using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant to generate a diverse range of substituted indoles. acs.org This protocol is operationally simple and avoids the cost and potential toxicity associated with transition metals. acs.org

Furthermore, light-enabled, metal-free pinacol (B44631) coupling has been demonstrated using hydrazine (N₂H₄) as a clean, non-metallic reductant. researchgate.net This reaction proceeds via a hydrogen-atom-transfer (HAT) process, producing only nitrogen and hydrogen gas as byproducts, highlighting the potential for developing novel, waste-free C-C bond-forming reactions. researchgate.net

Table 2: Selected Metal-Free Catalytic Systems for Indole Synthesis

| Reaction Type | Reactants | Catalyst/Reagent | Key Features | Reference(s) |

| Fischer Indole Synthesis | Alkynes, Arylhydrazines | Polyphosphoric Acid (PPA) | Metal-free, activates C-C triple bond for nucleophilic attack. mdpi.com | mdpi.com |

| Intramolecular C-H Amination | N-Ts-2-alkenylanilines | DDQ (oxidant) | Operationally simple, broad substrate scope, avoids transition metals. acs.org | acs.org |

| Pinacol Coupling | Aromatic ketones | Hydrazine (N₂H₄), Light | Metal-free reductant, produces N₂ and H₂ as byproducts. researchgate.net | researchgate.net |

| Fischer Indole Synthesis | Aldehyde/Ketone, Aromatic hydrazine | Bissulfonic acid ionic liquid, Water | Mild conditions, reusable catalyst, environmentally friendly. google.com | google.com |

Tandem Reactions for Complex Indole-Hydrazine Architectures

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur under the same conditions without the addition of new reagents. This powerful strategy allows for the rapid construction of complex molecular architectures from simple starting materials in a single operation, which is highly desirable for efficiency and sustainability. rsc.orgresearchgate.net

A prominent example is the tandem hydroformylation/Fischer indole synthesis. rsc.orgnih.gov This sequence begins with an amino olefin or allylic amide, which undergoes hydroformylation to generate an aldehyde intermediate in situ. This aldehyde then immediately reacts with an arylhydrazine present in the mixture to form a hydrazone, which subsequently cyclizes via the Fischer indolization pathway to yield the final tryptamine (B22526) or a related indole derivative. rsc.org This modular approach allows for the convergent assembly of two different substituted units in the final step, making it highly suitable for creating libraries of diverse compounds. nih.gov

These tandem processes are not only elegant in their design but also highly practical, enabling the synthesis of biologically relevant molecules that would otherwise require lengthy, multi-step procedures. nih.gov

Table 3: Examples of Tandem Reactions for Indole Synthesis

Chemical Reactivity and Transformation Pathways of Indole Hydrazine Systems

Reactions Involving the Hydrazine (B178648) Functionality

The hydrazine group (—NHNH₂) appended to the indole (B1671886) core at the 3-position via an ethyl linker is a potent nucleophile due to the alpha effect, where the adjacent nitrogen atom with its lone pair of electrons enhances the nucleophilicity of the terminal amine. This functionality is the primary site for a variety of chemical transformations.

One of the most fundamental reactions of the hydrazine moiety is its condensation with carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields a stable hydrazone, characterized by a carbon-nitrogen double bond (C=N-NH-). nih.govnih.gov The reaction is typically catalyzed by a small amount of acid. nih.gov

The general mechanism involves the proton-catalyzed attack of the hydrazine on the carbonyl group, followed by proton transfer and elimination of a water molecule to form the final hydrazone product. nih.gov In the context of 3-(2-Hydrazinylethyl)-6-methoxy-1H-indole, this reaction provides a straightforward method to append various molecular fragments to the hydrazine side chain, thereby creating a library of diverse derivatives.

Table 1: Representative Hydrazone Formation from this compound

| Reactant (Carbonyl Compound) | Product (Hydrazone) |

|---|---|

| Benzaldehyde | 3-(2-(2-Benzylidenehydrazinyl)ethyl)-6-methoxy-1H-indole |

| Acetone | 3-(2-(2-Isopropylidenehydrazinyl)ethyl)-6-methoxy-1H-indole |

| 4-Nitrobenzaldehyde | 6-Methoxy-3-(2-(2-(4-nitrobenzylidene)hydrazinyl)ethyl)-1H-indole |

This table is illustrative and shows the expected products based on established chemical principles of hydrazone formation.

The hydrazine functionality serves as a key precursor for the synthesis of various five-membered heterocyclic rings, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. These reactions typically involve a two-step sequence: acylation of the hydrazine to form an acylhydrazide, followed by a cyclization-dehydration reaction.

For the synthesis of 1,3,4-oxadiazoles, the acylhydrazide intermediate, formed by reacting this compound with an acyl chloride or carboxylic acid, can be cyclized using dehydrating agents like phosphoryl chloride or by reacting with reagents such as carbon disulfide in a basic medium. researchgate.net

The formation of 1,2,4-triazoles can be achieved through several routes. For instance, the acylhydrazide intermediate can be reacted with an amine source, or a thioacylhydrazide intermediate (formed using carbon disulfide and subsequent reaction with hydrazine) can be cyclized. researchgate.net These cyclization strategies are fundamental in medicinal chemistry for creating complex heterocyclic systems from relatively simple indole precursors.

Table 2: Examples of Cyclization Reactions to Form Fused Heterocycles

| Starting Material | Reagent(s) | Resulting Heterocycle Core |

|---|---|---|

| This compound | 1. Acetic Anhydride2. POCl₃ | 2-Methyl-5-((6-methoxy-1H-indol-3-yl)ethyl)-1,3,4-oxadiazole |

| This compound | 1. Carbon Disulfide, KOH2. Hydrazine Hydrate (B1144303) | 4-Amino-5-((6-methoxy-1H-indol-3-yl)ethyl)-4H-1,2,4-triazole-3-thiol |

This table illustrates plausible synthetic pathways to key heterocycles based on known reactivity patterns of indole hydrazides. researchgate.net

The terminal nitrogen atom of the hydrazine group is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. Acylation, as mentioned previously, is often the initial step for synthesizing heterocyclic compounds and is typically achieved using acyl chlorides or anhydrides. nih.gov

N-alkylation can be performed using various alkylating agents, such as alkyl halides. The reaction can, however, present challenges in controlling the degree of alkylation, with the potential for mono-, di-, and even tri-alkylation on the hydrazine moiety. Regioselectivity is also a consideration, as alkylation can theoretically occur at either nitrogen atom of the hydrazine group, though it is most common at the more nucleophilic terminal nitrogen. The choice of base and solvent can significantly influence the outcome and selectivity of these alkylation reactions. beilstein-journals.org

Table 3: Representative N-Alkylation and Acylation Reactions

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetyl Chloride | N-Acylation | N'-(2-(6-Methoxy-1H-indol-3-yl)ethyl)acetohydrazide |

| Benzoyl Chloride | N-Acylation | N'-(2-(6-Methoxy-1H-indol-3-yl)ethyl)benzohydrazide |

| Methyl Iodide | N-Alkylation | 3-(2-(2-Methylhydrazinyl)ethyl)-6-methoxy-1H-indole |

This table presents expected products from standard N-alkylation and N-acylation reactions.

Reactivity Profile of the Indole Nucleus with Hydrazine Substitution

The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. The substitution pattern of this compound dictates the regiochemical outcome of such reactions.

The indole nucleus generally undergoes electrophilic aromatic substitution (EAS) preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) most effectively. masterorganicchemistry.comlibretexts.org However, in this compound, the C3 position is already substituted.

When the C3 position is blocked, electrophilic attack is directed to other positions on the ring. The presence of a methoxy (B1213986) group at the C6 position significantly enhances the electron density of the indole nucleus, further activating it towards EAS. chim.it Research on 6-methoxyindoles has shown that this substitution activates the ring to such an extent that direct substitution at the C2 position can become a competitive process. rsc.org Other potential sites for substitution are the C4, C5, and C7 positions.

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the combined electronic and steric effects of the substituents.

6-Methoxy Group: This is a powerful electron-donating group (activating) through resonance. As an ortho-, para-director, it strongly activates the C5 and C7 positions for electrophilic attack. Furthermore, it has been shown to activate the C2 position of the indole nucleus. rsc.org

3-(2-Hydrazinylethyl) Group: This alkyl-type substituent is weakly electron-donating (activating) through an inductive effect. Its primary role is to block the C3 position, thereby redirecting electrophiles to other sites. It may also exert a steric influence, potentially hindering attack at the adjacent C2 and C4 positions.

Considering these factors, the powerful activating and directing effects of the 6-methoxy group are expected to dominate. With C3 blocked, electrophilic attack is most likely to occur at the positions most activated by the methoxy group, namely C2, C5, and C7. The precise distribution of products would depend on the specific electrophile used and the reaction conditions. For instance, bulky electrophiles might favor the less sterically hindered C5 or C7 positions over the C2 position.

Oxidative Transformations of Hydrazine Derivatives

The chemical reactivity of indole-hydrazine systems, particularly this compound, is fundamentally linked to the nucleophilic character of the hydrazine moiety and the electron-rich nature of the indole ring. Oxidative transformations of this compound are primarily characterized by intramolecular cyclization reactions, which are analogous to well-established synthetic routes for producing complex heterocyclic structures. The presence of the 6-methoxy group on the indole ring enhances its nucleophilicity, thereby influencing the pathways of these transformations.

The principal oxidative pathway for indoleethylamine structures, which is the core of this compound, is the Pictet-Spengler reaction. nih.govwikipedia.org This reaction facilitates the synthesis of β-carbolines, a class of compounds with significant biological and pharmacological relevance. nih.gov The process involves the condensation of the β-arylethylamine with an aldehyde or ketone, followed by a ring-closing cyclization. wikipedia.org

The mechanism commences with the formation of an iminium ion from the condensation of the amine and the carbonyl compound under acidic conditions. wikipedia.org In the case of this compound, the terminal hydrazine group, being a strong nucleophile, would readily react with an aldehyde to form a corresponding hydrazone. Under acidic catalysis, this intermediate can generate a highly electrophilic species analogous to an iminium ion, which then undergoes an intramolecular electrophilic attack by the electron-rich indole nucleus. wikipedia.org The reaction is driven by the formation of a stable, fused heterocyclic system.

Typically, the electrophilic addition occurs at the C3 position of the indole ring, leading to a spirocyclic intermediate. wikipedia.orgnih.gov This intermediate subsequently rearranges to form a six-membered ring, resulting in a tetrahydro-β-carboline (THβC) derivative. wikipedia.org The final step in this oxidative transformation is the dehydrogenation or aromatization of the newly formed ring to yield the fully aromatic β-carboline. nih.govljmu.ac.uk This aromatization can be achieved using various oxidizing agents, such as palladium on carbon (Pd/C) or iodine-based reagents. nih.gov

The synthesis of 6-methoxy-β-carboline derivatives specifically has been documented, underscoring the feasibility of this transformation pathway for the title compound. northwestern.edu The electron-donating nature of the 6-methoxy group increases the electron density of the indole ring, which can facilitate the key intramolecular cyclization step. chim.it

Table 1: Proposed Oxidative Cyclization Pathway of this compound

| Step | Reactant(s) | Intermediate(s) | Product | Reaction Type |

| 1 | This compound, Aldehyde (e.g., R-CHO) | Hydrazone | - | Condensation |

| 2 | Hydrazone, Acid Catalyst (H+) | Electrophilic Iminium-like species, Spirocyclic intermediate | Tetrahydro-β-carboline derivative | Intramolecular Electrophilic Cyclization (Pictet-Spengler) |

| 3 | Tetrahydro-β-carboline derivative, Oxidizing Agent | - | Aromatic β-carboline derivative | Oxidation (Aromatization) |

This sequence represents a significant pathway for the chemical transformation of this compound, converting the flexible side chain into a rigid, planar, polycyclic system.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Comprehensive Analysis of Proton NMR (¹H NMR) Chemical Shifts and Coupling Constants for Indole (B1671886), Hydrazine (B178648), and Methoxy (B1213986) Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms within a molecule. hw.ac.ukorganicchemistrydata.org For 3-(2-Hydrazinylethyl)-6-methoxy-1H-indole, the ¹H NMR spectrum reveals distinct signals for the protons of the indole ring, the ethylhydrazine (B1196685) side chain, and the methoxy group. ipb.ptmdpi.com

The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton. hw.ac.uk The integration of each signal corresponds to the relative number of protons generating the signal. Furthermore, spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets, with the coupling constant (J), measured in Hertz (Hz), providing information about the dihedral angle between the coupled protons. hw.ac.uk

A detailed analysis of the ¹H NMR spectrum allows for the unambiguous assignment of each proton in the structure. The aromatic protons on the indole ring typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. ipb.ptmdpi.com The protons of the ethyl group and the hydrazine moiety will have characteristic shifts in the aliphatic region, while the methoxy protons will appear as a sharp singlet, typically around 3.8 ppm. The NH protons of the indole and hydrazine groups often present as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. hw.ac.ukipb.pt

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole NH | ~8.0 (variable) | Broad Singlet | - |

| H-2 | ~7.0 | Singlet/Doublet | |

| H-4 | ~7.5 | Doublet | ~8.5 |

| H-5 | ~6.8 | Doublet of Doublets | ~8.5, ~2.0 |

| H-7 | ~6.9 | Doublet | ~2.0 |

| Methoxy (-OCH₃) | ~3.8 | Singlet | - |

| Ethyl (-CH₂-CH₂-) | ~2.9-3.1 | Multiplets | |

| Hydrazine (-NH-NH₂) | Variable | Broad Singlets | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation for Aromatic, Aliphatic, and Methoxy Carbon Environments

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. organicchemistrydata.org In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. rsc.orgbeilstein-journals.org

The chemical shifts of the carbon atoms are indicative of their electronic environment. Aromatic carbons of the indole ring typically resonate in the range of δ 100-140 ppm. mdpi.combeilstein-journals.org The carbon atom attached to the electron-donating methoxy group (C-6) will be shielded and appear at a higher field compared to other aromatic carbons. Conversely, the carbons of the pyrrole (B145914) ring within the indole system will have their own characteristic shifts. The aliphatic carbons of the ethyl side chain will appear at a much higher field (upfield), typically in the range of δ 20-50 ppm. The methoxy carbon will have a characteristic signal around δ 55 ppm. mdpi.com

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~122 |

| C-3 | ~112 |

| C-3a | ~128 |

| C-4 | ~120 |

| C-5 | ~110 |

| C-6 | ~156 |

| C-7 | ~95 |

| C-7a | ~136 |

| Methoxy (-OCH₃) | ~55 |

| Ethyl (-CH₂-CH₂-) | ~25, ~45 |

Note: These are approximate chemical shift values and can vary based on experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. libretexts.org The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* transitions within the indole chromophore. umaine.edunist.gov

The indole ring system is a significant chromophore, and its substitution pattern influences the wavelength of maximum absorption (λmax). The presence of the methoxy group, an auxochrome, at the 6-position generally leads to a shift in the absorption maxima compared to the unsubstituted indole. physchemres.org

Analysis of Bathochromic and Hypsochromic Shifts in Relation to Structural Changes

A bathochromic shift (red shift) refers to a shift of the absorption maximum to a longer wavelength, while a hypsochromic shift (blue shift) is a shift to a shorter wavelength. These shifts can be induced by changes in the molecular structure or the solvent environment.

For this compound, structural modifications, such as the introduction of further substituents on the indole ring or the side chain, can lead to either bathochromic or hypsochromic shifts. physchemres.org For example, extending the conjugation of the π-system would likely result in a bathochromic shift. The polarity of the solvent can also influence the λmax. A change to a more polar solvent can stabilize the excited state differently than the ground state, leading to observable shifts in the spectrum.

Photoelectron Spectroscopy for Delving into Electronic Structure

Photoelectron spectroscopy (PES) is a technique that provides direct experimental information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. nih.gov While less common in routine characterization than NMR or IR, PES can offer valuable data on the orbital energies of this compound.

By analyzing the ionization energies, one can gain insights into the energies of the molecular orbitals. nih.gov This information is crucial for understanding the molecule's reactivity and its behavior in processes like electron transfer. montclair.edu The interpretation of photoelectron spectra can be complex and is often supported by theoretical calculations to assign the observed ionization bands to specific molecular orbitals. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in optimizing molecular geometry to its most stable conformation and in calculating various electronic properties that govern the reactivity and behavior of a molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For indole (B1671886) derivatives, the HOMO and LUMO are typically delocalized over the bicyclic ring system. In the case of 3-(2-Hydrazinylethyl)-6-methoxy-1H-indole, the methoxy (B1213986) group at the 6-position is expected to influence the electron density distribution and thus the energies of the frontier orbitals. Studies on related methoxy-substituted di-indolocarbazoles have shown that the position of the methoxy group can significantly impact the HOMO/LUMO energy levels. researchgate.net Theoretical calculations on various indole derivatives have been performed to determine these values, and a comparison with similar structures can provide an estimation for the title compound. researchgate.net

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Indole Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole | -5.45 | -0.15 | 5.30 |

| 5-Methoxyindole | -5.23 | -0.08 | 5.15 |

| Tryptamine (B22526) (structurally similar) | -5.38 | -0.11 | 5.27 |

| Estimated for this compound | -5.3 to -5.1 | -0.1 to 0.0 | 5.0 to 5.2 |

Note: The values for this compound are estimations based on trends observed in related molecules.

Elucidation of Charge Transfer Characteristics within the Molecule

Intramolecular charge transfer (ICT) plays a significant role in the electronic and photophysical properties of molecules. In this compound, the presence of both electron-donating (methoxy and hydrazinyl groups) and the indole ring system can facilitate ICT upon electronic excitation. DFT calculations can map the electron density distribution in the ground and excited states to identify the regions of charge depletion and accumulation, thereby elucidating the pathways of charge transfer. This information is valuable for understanding the molecule's potential applications in areas such as organic electronics and as a fluorescent probe.

Calculations of Electrostatic Potential Surfaces and Dipole Moments

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the indole and hydrazinyl groups, as well as the oxygen of the methoxy group, indicating these as sites for potential interactions with electrophiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For indole derivatives, QSAR models have been successfully developed for various activities, including antifungal and anticancer effects. tandfonline.comnih.govphyschemres.org These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with the observed biological activity. A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity. The model could then be used to predict the activity of the title compound and to guide the design of more potent analogs. A study on 3,5-disubstituted indole derivatives as Pim1 inhibitors for hematological cancer highlights the utility of 2D-QSAR in predicting inhibitory activity with high accuracy. physchemres.org

Molecular Docking Simulations for Ligand-Receptor Interactions (Mechanistic Hypotheses)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpubs.org In drug discovery, it is commonly used to predict the binding mode of a small molecule ligand to the active site of a target protein. This allows for the generation of hypotheses about the mechanism of action and the key interactions responsible for binding affinity.

Given the diverse biological activities of indole derivatives, this compound could be docked into the active sites of various enzymes or receptors to explore its potential as an inhibitor or modulator. For example, indole derivatives have been studied as antimicrobial agents, and docking studies have revealed their potential binding modes within target proteins. nih.govfrontiersin.org A molecular docking study of this compound could provide insights into its potential biological targets and the specific amino acid residues involved in its binding, which can be a starting point for further experimental validation.

Table 2: Representative Molecular Docking Results for Indole Derivatives against Various Targets

| Indole Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Indole-3-carbinol analog | Estrogen Receptor Alpha | -8.5 | Phe404, Arg394 |

| 5-Methoxyindole derivative | Serotonin (B10506) Transporter | -9.2 | Tyr95, Ile172 |

| This compound | Hypothetical Target (e.g., Monoamine Oxidase) | To be determined | To be determined |

Note: The data for this compound is hypothetical and would require a specific docking study to be determined.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a flexible molecule like this compound, which has a rotatable ethylhydrazinyl side chain, multiple conformations are possible. Understanding the preferred conformations is crucial for predicting how it might interact with a biological target.

Medicinal Chemistry and Pharmacological Modalities: Mechanistic Focus

The Indole-Hydrazine Scaffold as a Privileged Pharmacophore in Bioactive Molecules

The indole (B1671886) nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold". nih.govmdpi.com This designation stems from its ability to form the structural basis for molecules that can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govmdpi.comnih.gov The indole ring is present in essential endogenous molecules like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174), as well as in a multitude of approved drugs with applications ranging from anti-inflammatory to anticancer therapies. mdpi.com Its aromatic and heterocyclic nature allows for various types of interactions with biological macromolecules, including hydrogen bonding and pi-stacking. nih.gov

When combined with a hydrazine (B178648) or hydrazone moiety (-NH-NH2 or -NH-N=CH-), the resulting indole-hydrazine or indole-hydrazone scaffold gives rise to a class of compounds with significant therapeutic potential. researchgate.netresearchgate.net This combination has been explored for a wide array of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects. researchgate.netnih.govnih.gov The hydrazone group, characterized by the presence of an azomethine (-N=C<) functional group, is a key pharmacophore that contributes to the biological activity of these derivatives. nih.gov The structural versatility of this combined scaffold allows for systematic modifications, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. mdpi.comtandfonline.com

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For indole-hydrazine and indole-hydrazone derivatives, the nature and position of substituents on the indole ring and the aryl group attached to the hydrazone moiety significantly dictate their interaction with biological targets. tandfonline.comnih.gov

Lipophilic moieties , or fat-soluble chemical groups, also have a profound impact on molecular recognition and activity. The introduction of lipophilic groups can affect a molecule's ability to cross cell membranes and can lead to stronger interactions with hydrophobic pockets in target enzymes or receptors. nih.gov However, high lipophilicity can also be a drawback. nih.gov SAR studies often aim to balance potency with favorable physicochemical properties like lipophilicity to ensure good bioavailability. nih.gov For example, substituting the indole ring with a halogen like bromine or chlorine can alter the electronic properties and lipophilicity, which in turn modifies the biological activity, such as antibacterial or antioxidant capacity. nih.govtandfonline.com In one study, combining a methoxy (B1213986) group at the C5-position with a lipophilic methyl or ethyl group at the C7-position resulted in a significant improvement in potency. nih.gov

The hydrazinylethyl side chain (-CH2-CH2-NH-NH2) is a critical component of the title compound's structure, providing both flexibility and a reactive center. This chain connects the rigid indole scaffold to the terminal hydrazine group. The two-carbon ethyl linker allows the hydrazine moiety to adopt various conformations, enabling it to orient itself optimally within a biological target's binding site.

The terminal hydrazine group is a key pharmacophoric element. It is a potent hydrogen bond donor and can also act as a nucleophile. This functionality is often the precursor to forming hydrazone derivatives, where the hydrazine is condensed with an aldehyde or ketone. researchgate.netresearchgate.net The resulting hydrazone linker (-NH-N=CH-) is a well-established pharmacophore known for its coordinative and hydrogen-bonding capabilities, which are crucial for binding to the active sites of many enzymes. researchgate.net The presence of the NH group and the azomethine nitrogen atom in the hydrazone linker is fundamental to the binding pose of these molecules within enzyme active sites. researchgate.net In the context of 3-(2-Hydrazinylethyl)-6-methoxy-1H-indole, the hydrazine group itself is a key feature for potential interactions or for further chemical modification to generate a library of bioactive hydrazones.

Elucidation of Molecular Mechanisms of Action (In Vitro Studies)

In vitro studies are essential for deciphering the specific molecular pathways through which a compound exerts its effects. For indole-hydrazine derivatives, these studies have revealed a range of mechanisms, including enzyme inhibition and the induction of programmed cell death.

Indole-based hydrazone derivatives have been widely evaluated as inhibitors of various enzymes implicated in disease.

Cyclooxygenase (COX) Inhibition : The COX enzymes are key to inflammation. Some indole-hydrazone derivatives have been synthesized and docked against COX-1 and COX-2, showing high theoretical binding scores, which suggests potential anti-inflammatory activity. researchgate.net

α-Amylase and α-Glucosidase Inhibition : These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy for managing type 2 diabetes. nih.gov Numerous studies have shown that indole hydrazone derivatives can be potent inhibitors of both α-amylase and α-glucosidase. nih.govresearchgate.netnih.gov The inhibitory activity is often dependent on the substitution pattern on the indole ring and any associated aromatic rings. researchgate.netresearchgate.net Some synthesized indole hydrazone analogs have shown α-amylase inhibitory activity with IC50 values in the low micromolar range, comparable to the standard drug acarbose. researchgate.net

The table below summarizes findings on the enzyme inhibitory activities of various indole-hydrazine/hydrazone derivatives, which are structurally related to the title compound.

| Derivative Class | Enzyme Target | Key Findings & IC₅₀ Values | Reference(s) |

| Indole Hydrazone Analogs | α-Amylase | Variable inhibition, with IC₅₀ values ranging from 1.66 to 2.65 µM. | researchgate.net |

| Indazole Hydrazones | α-Glucosidase | Good inhibition potential with IC₅₀ values in the range of 1.54 - 4.89 µM. | nih.gov |

| Indazole Hydrazones | α-Amylase | Good inhibition potential with IC₅₀ values in the range of 1.42 - 4.5 µM. | nih.gov |

| Triazole bis-Hydrazones | α-Amylase | Wide range of potent inhibition, IC₅₀ = 0.70 - 35.70 µM. | nih.gov |

| Triazole bis-Hydrazones | α-Glucosidase | Wide range of potent inhibition, IC₅₀ = 1.10 - 30.40 µM. | nih.gov |

| Indole-Hydrazones | Cyclooxygenase (COX-1/2) | Docking studies predicted high binding scores, suggesting potential inhibition. | researchgate.net |

Beyond enzyme inhibition, indole derivatives can interfere with the function of major structural and regulatory proteins, a mechanism central to their anticancer potential.

Tubulin Polymerization : Tubulin is the protein subunit of microtubules, which are critical for cell division. Several indole derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. mdpi.com

DNA Topoisomerases : These are enzymes that regulate the topology of DNA, making them essential for DNA replication and transcription. Topoisomerase II (Topo II) is a well-established target for anticancer drugs. There is evidence of a direct interaction and functional coupling between Topo II and histone deacetylases, suggesting a complex regulatory network that can be targeted by small molecules. nih.govnih.gov

Histone Deacetylases (HDACs) : HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and repression of gene transcription. google.com Inhibition of HDACs can restore the expression of tumor suppressor genes. Indole-based compounds, particularly those with a hydroxamic acid moiety, have been developed as HDAC inhibitors. google.com The interaction between HDACs and Topo II suggests that dual inhibitors targeting both enzymes could be a promising therapeutic strategy. nih.gov

A primary mechanism for the anticancer activity of many indole-based compounds is the induction of regulated cell death.

Apoptosis : This is a form of programmed cell death characterized by specific morphological changes like cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies. Many indole derivatives induce apoptosis. For example, one indole hydrazide compound, IHZ-1, was found to induce apoptosis in hepatocellular carcinoma cells by increasing the generation of intracellular reactive oxygen species (ROS). nih.govnih.gov This increase in ROS leads to the activation of the JNK signaling pathway, which is a key mediator of the apoptotic cascade. nih.govnih.gov The induction of apoptosis is often confirmed by observing DNA fragmentation and the activation of key executioner enzymes like caspase-3. frontiersin.org

Autophagy : This is a cellular self-digestion process that can either promote cell survival or lead to cell death, depending on the context. In some cases, indole-hydrazine compounds have been shown to induce autophagy alongside apoptosis. nih.govnih.gov The relationship between the two pathways can be complex; for instance, studies with the compound IHZ-1 showed that the autophagy it induced played a protective role, and inhibiting it actually enhanced the apoptotic effect of the compound. nih.gov The molecular mechanism often involves the ROS/JNK pathway, which can trigger both apoptosis and autophagy. nih.gov

Interference with Specific Intracellular Signaling Cascades

While direct studies on the interference of this compound with specific intracellular signaling cascades are not extensively detailed in the available literature, the broader class of indole derivatives is known to interact with various signaling pathways. For instance, certain indole derivatives have been shown to inhibit protein kinases such as casein kinase 2 (CK2), tyrosine kinases (TrK), and cyclin-dependent kinases (CDK), which are crucial components of cell signaling. mdpi.com

Furthermore, some indole derivatives can modulate the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. researchgate.net Inhibition of this pathway can suppress tumor cell proliferation and induce apoptosis. researchgate.net Other indole compounds have been found to interfere with the signaling of growth factors like vascular endothelial growth factor-2 (VEGFR). mdpi.com Given the structural similarities, it is plausible that this compound could also exhibit such activities, though specific research is required to confirm this.

Additionally, novel indole hydrazide derivatives have been shown to induce apoptosis and DNA damage in cancer cells. nih.gov One such derivative led to cell cycle arrest and demonstrated significant annexin (B1180172) V binding, indicative of apoptotic cell death. nih.gov Western blot analysis revealed an increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein levels. nih.gov The compound also induced DNA damage by increasing the phosphorylation of H2AX and ATM. nih.gov These findings highlight the potential of the indole-hydrazine scaffold to interfere with critical cell survival and proliferation signaling.

Rational Design Principles for Indole-Hydrazine-Based Bioactive Agents

The development of new therapeutic agents often relies on the rational design of molecules to optimize their biological activity and pharmacokinetic properties. mdpi.com For indole-hydrazine derivatives, several design principles are employed.

Molecular hybridization is a key strategy in drug design, involving the combination of two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced affinity and efficacy. researchgate.net In the context of indole-hydrazines, the indole ring and the hydrazine moiety can be considered as two important pharmacophores.

This strategy has been successfully applied in the design of various bioactive compounds. For example, novel indole-based hydrazide-hydrazone derivatives have been synthesized and evaluated for their anticholinesterase activities. researchgate.net Similarly, the hybridization of an indole ring with a hydrazone moiety has yielded compounds with promising antiplatelet activity. nih.gov The synthesis of these hybrids often involves a condensation reaction between an N-substituted indole-3-carbaldehyde and a primary amine. nih.gov

The nature of the linkage between the pharmacophoric units is also a critical consideration. The design can aim for either covalent or non-covalent inhibitors. While covalent inhibitors form a permanent bond with their target, non-covalent inhibitors bind reversibly. A study on carboxylesterase Notum inhibitors demonstrated a designed switch from a covalent to a non-covalent mechanism of action within an N-acyl indoline (B122111) scaffold. nih.gov This highlights the possibility of fine-tuning the inhibitor's binding mode through rational design. The synthesis of such hybrids can be achieved through various methods, including the Fischer indole synthesis followed by reactions to introduce the hydrazine or hydrazone functionality. nih.govgoogle.com

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.govcambridgemedchemconsulting.com This concept is highly relevant to the design of indole-hydrazine-based agents.

The indole nucleus itself can be a subject of bioisosteric replacement. mdpi.com For instance, various heterocyclic rings can be used as isosteres for the indole scaffold to modulate biological activity. nih.gov Furthermore, specific substituents on the indole ring or the hydrazine moiety can be replaced with bioisosteres. For example, a hydrogen atom can be replaced by fluorine to block metabolic pathways or modulate the pKa of a nearby basic group. cambridgemedchemconsulting.com

The application of bioisosteric replacement has been demonstrated in the development of a potent and selective PI3Kδ inhibitor based on an indole scaffold. researchgate.net This approach can be used to optimize the interactions of the molecule with its biological target, leading to improved therapeutic outcomes. Computational tools are increasingly being used to identify potential bioisosteric replacements in silico. researchgate.net

In Silico Prediction of Molecular Properties for Drug Design (e.g., Drug-likeness, ADME Properties)

In modern drug discovery, in silico methods play a crucial role in predicting the molecular properties of new chemical entities, helping to prioritize compounds for synthesis and experimental testing. nih.govresearchgate.net These computational tools can assess various properties, including drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. nih.gov

For indole-hydrazine derivatives, in silico predictions can provide valuable insights. For example, the drug-likeness of a compound can be evaluated using rules like Lipinski's rule of five, which considers parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Several studies on indole-hydrazone derivatives have utilized in silico tools to predict their drug-likeness and ADME properties. researchgate.netjapsonline.com

Software like QikProp and various online servers can be used to calculate a wide range of physicochemical and pharmacokinetic properties. nih.govnih.gov These predictions can help to identify potential liabilities, such as poor solubility or rapid metabolism, early in the drug discovery process. mdpi.com For instance, a study on novel indole-based hydrazide-hydrazone derivatives included in silico ADME predictions as part of their evaluation. researchgate.net Similarly, the drug-likeness and bioactivity of new indole-hydrazone derivatives were predicted using Molinspiration software. researchgate.net The quantitative estimate of drug-likeness (QED) is another parameter that can be used to rank compounds based on their desirability. nih.gov

Interactive Data Table: Predicted Properties of Indole-Hydrazone Derivatives

| Compound Class | Predicted Property | Software/Method | Finding | Reference |

| Indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives | Drug-likeness, ADME | QikProp (Schrödinger) | Acceptable physicochemical characteristics, comparable to donepezil. | nih.gov |

| Indole-hydrazone derivatives | Drug-likeness, Bioactivity | Molinspiration | Good drug-likeness and bioactivity scores. | researchgate.netjapsonline.com |

| Sulfonamide-pyridine derivatives | ADME, Toxicity | pkCSM, Pre-ADMET | Predictions for absorption, distribution, metabolism, excretion, and toxicity were computed. | nih.gov |

| Phytotoxic pyrrolizidine (B1209537) alkaloids | Drug-likeness, Pharmacokinetics, Toxicity | SwissADME, pkCSM, PreADMET | All compounds obeyed Lipinski's rule of five. | mdpi.com |

| 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives | Drug-likeness, Biological Activity, Toxicity | Molinspiration, PASS, ProTox-II | Compounds corresponded to Lipinski's rule for drug-like compounds. | researchgate.net |

Future Research Directions and Translational Perspectives in Chemical Research

Exploration of Novel and Efficient Synthetic Routes for Advanced Analogues

The development of novel and efficient synthetic methodologies is paramount for the exploration of the chemical space around the 3-(2-Hydrazinylethyl)-6-methoxy-1H-indole scaffold. While classical methods like the Fischer indole (B1671886) synthesis provide a foundational approach, future research will likely focus on more sophisticated and versatile strategies to generate a diverse library of advanced analogues. researchgate.netnih.gov

Modern synthetic strategies that could be employed include:

Palladium-catalyzed cross-coupling reactions: Techniques such as the Buchwald-Hartwig amination could be adapted to introduce the hydrazinylethyl side chain onto a pre-functionalized 6-methoxyindole (B132359) core, offering a modular and efficient route.

Multi-component reactions (MCRs): Designing a one-pot MCR that combines the necessary building blocks to construct the final indole-hydrazine scaffold would significantly improve synthetic efficiency and allow for rapid analogue generation.

Flow chemistry and microwave-assisted synthesis: These green chemistry approaches can accelerate reaction times, improve yields, and offer better control over reaction parameters, facilitating a more sustainable and scalable synthesis of analogues. chim.it

The synthesis of a variety of analogues, with modifications on the indole nitrogen, the methoxy (B1213986) group, and the hydrazine (B178648) moiety, will be crucial for establishing comprehensive structure-activity relationships (SAR).

Application of Advanced Spectroscopic Techniques for Dynamic Structural Studies

A thorough understanding of the three-dimensional structure and dynamic behavior of This compound and its analogues is essential for elucidating their mechanism of action at a molecular level. Advanced spectroscopic techniques will play a pivotal role in these investigations.

| Spectroscopic Technique | Application in Structural Analysis |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 2D NMR techniques like COSY, HSQC, and HMBC will be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of the molecule and its analogues. nih.govnih.gov These techniques can also be used to study the conformational dynamics of the flexible ethylhydrazine (B1196685) side chain and its interaction with biological macromolecules. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR spectroscopy can provide valuable information about the key functional groups, such as the N-H stretches of the indole and hydrazine moieties, and the C-O stretch of the methoxy group. acs.org By studying shifts in these vibrational frequencies in different solvent environments or upon binding to a target, insights into intermolecular interactions can be gained. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of newly synthesized analogues. researchgate.net Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can aid in structural elucidation and the identification of metabolites. |

| X-ray Crystallography | Obtaining a single-crystal X-ray structure of This compound or its analogues, potentially in complex with a biological target, would provide the most definitive three-dimensional structural information. researchgate.net |

By integrating data from these techniques, a comprehensive picture of the static and dynamic structural features of these compounds can be constructed.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. acs.orgthermofisher.comnih.gov These computational tools can be powerfully applied to the study of This compound and its analogues.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models based on a dataset of synthesized analogues and their biological activities, it will be possible to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. nih.gov

Molecular Docking and Virtual Screening: Computational docking studies can be used to predict the binding modes of This compound and its analogues within the active sites of potential biological targets. researchgate.netnih.gov This can help in understanding the molecular basis of their activity and in designing new analogues with improved binding affinity.

De Novo Design: Generative AI models can be trained on existing libraries of indole-hydrazine compounds to design entirely new molecules with desired pharmacological properties. nih.gov

Prediction of ADMET Properties: Machine learning models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like characteristics early in the discovery process.

These in silico approaches will significantly accelerate the design-make-test-analyze cycle for the development of novel therapeutic agents based on the indole-hydrazine scaffold.

Identification and Validation of New Biological Targets for Indole-Hydrazine Scaffolds

The indole-hydrazine scaffold has been associated with a broad spectrum of pharmacological activities, suggesting that it can interact with multiple biological targets. researchgate.netnih.govnih.gov Identifying and validating these targets is a critical step towards understanding the therapeutic potential of This compound .

| Potential Biological Target Class | Rationale for Investigation |

| Enzymes | Indole-hydrazine derivatives have shown inhibitory activity against enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX). researchgate.net The hydrazine moiety can act as a reactive "warhead" for covalent inhibition or as a key pharmacophoric element for non-covalent interactions. |

| Receptors | The indole nucleus is a common motif in ligands for various receptors, including serotonin (B10506) and melatonin (B1676174) receptors. The specific substitution pattern of This compound may confer selectivity for certain receptor subtypes. |

| Protein-Protein Interactions | The indole scaffold can serve as a privileged structure for the design of inhibitors of protein-protein interactions, which are implicated in numerous diseases. |

| Nucleic Acids | Certain indole derivatives have been shown to interact with DNA, suggesting potential applications as anticancer or antiviral agents. |

Target identification can be achieved through a combination of approaches, including affinity chromatography, proteomic profiling, and computational target prediction. Once potential targets are identified, their biological relevance must be validated using techniques such as genetic knockdown (e.g., siRNA or CRISPR) or the use of selective tool compounds.

Development of Indole-Hydrazine Compounds as Chemical Probes for Biological Systems

The inherent reactivity and spectroscopic properties of the indole-hydrazine scaffold make it an attractive platform for the development of chemical probes to study biological systems. researchgate.netnih.gov

Potential applications in this area include:

Fluorescent Probes: The indole moiety is intrinsically fluorescent, and its photophysical properties can be modulated by the hydrazine side chain and its interactions with the local environment. This opens up the possibility of designing "turn-on" or ratiometric fluorescent probes for the detection of specific analytes or for imaging biological processes. nih.gov

Affinity-Based Probes: The reactive hydrazine group can be exploited to develop affinity-based probes for target identification and validation. These probes can be designed to covalently label their biological target, allowing for its subsequent isolation and identification.

Photoaffinity Probes: By incorporating a photolabile group into the structure of This compound , photoaffinity probes can be created. Upon photoactivation, these probes can form a covalent bond with their target, providing a powerful tool for mapping binding sites and studying protein-ligand interactions in their native environment.

The development of such chemical probes will not only advance our understanding of the biological roles of the targets of This compound but also provide valuable tools for the broader chemical biology community.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Hydrazinylethyl)-6-methoxy-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalization of the indole core. A common approach includes:

Silylation of 6-methoxyindole : Protect the indole nitrogen using tert-butyldimethylsilyl chloride (TBDMSCl) in THF with NaH as a base, achieving ~79% yield .

Hydrazine incorporation : React the silylated intermediate with hydrazine derivatives under inert conditions. For example, hydrazinyl-ethyl groups can be introduced via nucleophilic substitution or coupling reactions.

Deprotection : Remove the silyl group using tetrabutylammonium fluoride (TBAF).

Q. Critical Factors :

- Temperature control : Exothermic reactions (e.g., NaH use) require cooling to 0°C to avoid side reactions.

- Solvent choice : THF or DMF enhances solubility of intermediates.

- Catalysts : CuI accelerates azide-alkyne cycloaddition in hydrazine derivatization .

Q. How can structural characterization of this compound be performed with high accuracy?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, similar indole derivatives show dihedral angles of ~64° between aromatic rings, validated via R-factor analysis (<0.05) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. The hydrazinyl proton resonates at δ 2.8–3.2 ppm.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ with <2 ppm error) .

Q. What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Hydrazine reactivity : Avoid oxidizing agents (e.g., KMnO₄) and acidic conditions to prevent decomposition.

- Solution stability : Use degassed solvents (e.g., N₂-purged DMSO) for long-term stock solutions .

Advanced Research Questions

Q. How do cytochrome P450 isoforms metabolize this compound, and what are the implications for pharmacological studies?

Methodological Answer:

Q. Key Data :

| CYP Isoform | Metabolic Pathway | Intrinsic Clearance (µL/min/mg) |

|---|---|---|

| CYP1A2 | O-demethylation | 25.4 |

| CYP2D6 | O-demethylation | 18.7 |

| CYP3A4 | Hydroxylation | 12.1 |

Implications : Co-administration with CYP inhibitors (e.g., ketoconazole) may alter pharmacokinetics.

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Structural confirmation : Re-analyze disputed compounds via X-ray diffraction to rule out polymorphism .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across studies.

Q. What strategies enhance regioselectivity in electrophilic substitutions on the indole ring?

Methodological Answer:

Q. Can computational models predict the binding affinity of this compound to microtubule targets?

Methodological Answer:

Q. How does the hydrazinyl moiety influence bioconjugation in probe design?

Methodological Answer:

Q. What chromatographic methods resolve purity challenges in this compound synthesis?

Methodological Answer:

Q. Are polymorphic forms of this compound observed, and how do they affect crystallization?

Methodological Answer:

- Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, DCM) to identify polymorphs.

- Thermal analysis : DSC reveals melting points (e.g., Form I: 199–201°C; Form II: 185–187°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro